Benzoin
Overview
Description
Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .
Mechanism of Action
Target of Action
Benzoin is a white crystalline compound prepared by the condensation of benzaldehyde in potassium cyanide . The primary active ingredient of this compound resin is benzoic acid . It mainly contains benzoic acid, cinnamic acid, and their derivatives in primary volatile compounds and triterpenoids and lignans in dominant nonvolatile compounds .
Mode of Action
It’s known that this compound resin exhibits antiseptic properties . The benzoic acid present in tincture of this compound, as well as the strong alcoholic content of the common pharmaceutical preparation, are thought to play antiseptic and dehydrating effects on the oedematous tissue .
Biochemical Pathways
It’s known that this compound is involved in the n-heterocyclic carbene (nhc)-catalyzed stetter reaction in aqueous medium with benzaldehyde and chalcone as model substrates . This reaction is carried out under very mild conditions in an electrolysis cell .
Result of Action
It’s known that this compound is used in organic syntheses . It’s also used clinically as a mild antiseptic agent in over-the-counter products to clean sores, cuts, wounds, and skin abrasions .
Action Environment
The action environment of this compound is typically an aqueous medium, as seen in the NHC-catalyzed Stetter reaction . The use of the easily dosed and non-pollutant electron, instead of stoichiometric amounts of redox reagents or bases, usually renders the electrochemical methodology “greener” than classical organic reactions .
Biochemical Analysis
Biochemical Properties
Benzoin usually contains benzaldehyde, benzoic acid, benzyl benzoate, cinnamic acid, and vanillin . Its chemical composition is influenced by the place of its origin, geographical, and climatic conditions . High-performance liquid chromatography (HPLC) and gas chromatography mass spectrometry (GC-MS) have been widely used in qualitative and quantitative analysis of this compound .
Cellular Effects
This compound has been used traditionally for the treatment of skin diseases, arthritis, wounds, muscle pain, anxiety, and nervous disorders . This compound oil is widely used in the food, drinks, and alcoholic beverage to give flavor, and for varnishing woods .
Molecular Mechanism
It is known that this compound has anti-inflammatory, antioxidant, and antimicrobial activities . These activities suggest that this compound may interact with various biomolecules in the body, potentially influencing cellular function and gene expression .
Temporal Effects in Laboratory Settings
Given its traditional uses and known biological activities, it is likely that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its known biological activities, it is likely that this compound may have dose-dependent effects .
Metabolic Pathways
Given its chemical composition, it is likely that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
Given its lipophilic nature, it is likely that this compound may be localized to lipid-rich compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoin is the this compound condensation reaction. This involves the reaction of two molecules of benzaldehyde in the presence of a cyanide ion catalyst (e.g., sodium cyanide or potassium cyanide) or thiamine (vitamin B1). The reaction proceeds through the formation of a carbanion, which attacks another carbonyl group, yielding the C−C bond and forming this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using the same this compound condensation reaction but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization from ethanol and water .
Types of Reactions:
Oxidation: this compound can be oxidized to benzil using oxidizing agents such as copper(II), nitric acid, or oxone.
Reduction: this compound can be reduced to form glycol by reducing the carbonyl group.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Copper(II), nitric acid, oxone, atmospheric oxygen, basic alumina.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products:
Oxidation: Benzil.
Reduction: Glycol (erythro isomer).
Substitution: Various this compound derivatives.
Scientific Research Applications
Benzoin has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor to benzil, which is a photoinitiator in polymer chemistry. It is also used in the synthesis of various organic compounds.
Comparison with Similar Compounds
Benzoin is unique due to its structure as a hydroxy ketone with two phenyl groups. Similar compounds include:
Benzil: The oxidized form of this compound, used as a photoinitiator.
Desoxythis compound: A compound where the hydroxyl group of this compound is replaced with a hydrogen atom.
Mandelamide: An amide derivative of mandelic acid, which can be synthesized from this compound.
This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
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Record name | BENZOIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020144 | |
Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
Record name | BENZOIN | |
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Record name | Benzoin | |
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Record name | Benzoin | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
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Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
Record name | BENZOIN | |
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URL | https://cameochemicals.noaa.gov/chemical/19863 | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
Record name | BENZOIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
Record name | BENZOIN | |
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Record name | Benzoin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.